molecular formula C14H15BrN2O2 B14863116 Ethyl 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxylate

Ethyl 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxylate

Cat. No.: B14863116
M. Wt: 323.18 g/mol
InChI Key: XTAVKMMUMBEHIJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the bromophenyl group or the pyrazole ring.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Ethyl 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxylate is unique due to its specific bromophenyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple scientific fields make it a valuable compound for research and development.

Properties

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

ethyl 5-(4-bromophenyl)-2-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C14H15BrN2O2/c1-3-17-13(14(18)19-4-2)9-12(16-17)10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3

InChI Key

XTAVKMMUMBEHIJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=C(C=C2)Br)C(=O)OCC

Origin of Product

United States

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